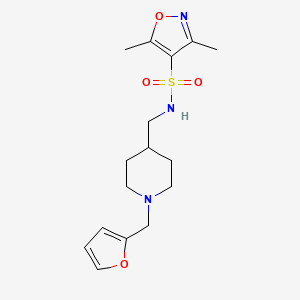

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . They are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Synthesis Analysis

In general, the synthesis of furan derivatives involves various methods and reactions . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds includes a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The InChI code for a similar compound is 1S/C11H17NO2/c13-9-10-3-5-12 (6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2 .Chemical Reactions Analysis

The chemical reactions of furan derivatives can be quite complex and involve various steps . For example, the protodeboronation of alkyl boronic esters was reported, utilizing a radical approach .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 195.26 g/mol . They are typically stored at a temperature of 4 degrees Celsius .科学的研究の応用

Design and Selectivity in Receptor Binding

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has led to the identification of compounds with potent and selective antagonistic activities at the 5-HT7 receptor, as well as multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).

Inhibition of Carbonic Anhydrase for Glaucoma Treatment

Furazan and furoxan sulfonamides have been evaluated for their ability to inhibit human carbonic anhydrase isoforms, showing potent inhibitory effects. This property positions them as strong candidates for the development of new antiglaucoma agents, outperforming existing treatments like dorzolamide in lowering intraocular pressure in animal models of glaucoma (Chegaev et al., 2014).

Antimicrobial Activities of Azole Derivatives

The synthesis of azole derivatives, starting from furan-2-carbohydrazide, has led to compounds with demonstrated activity against various microorganisms. This research highlights the potential of these derivatives as antimicrobial agents, suggesting further exploration in the treatment of bacterial and fungal infections (Başoğlu et al., 2013).

Antidepressant and Antianxiety Properties

Novel series of compounds synthesized from 2-acetylfuran have shown significant antidepressant activities and antianxiety properties in albino mice, indicating their potential use in treating central nervous system disorders (Kumar et al., 2017).

Multifunctional Antioxidants for Age-Related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups have been synthesized and evaluated for their protective effects against cell viability decrease and glutathione levels reduction induced by oxidative stress. These compounds show promise for the preventive treatment of cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Transition Metal Complexes and Biological Activity

Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, demonstrating moderate to significant antibacterial and antifungal activity. This suggests their potential for developing new antimicrobial agents (Chohan & Shad, 2011).

作用機序

Safety and Hazards

将来の方向性

The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . These compounds can act on various targets or receptors in the body, broadening their scope in remedying various dispositions in clinical medicines .

特性

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-12-16(13(2)23-18-12)24(20,21)17-10-14-5-7-19(8-6-14)11-15-4-3-9-22-15/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYIYECBCUMTBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2935901.png)

![Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B2935902.png)

![7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2935905.png)

![7-fluoro-2-methyl-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2935907.png)

![3-(benzenesulfonyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2935909.png)